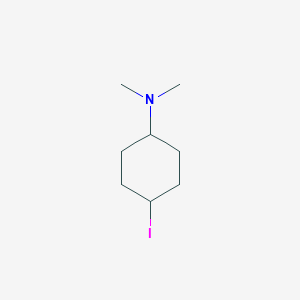4-Iodo-N,N-dimethylcyclohexanamine
CAS No.: 1353979-12-0
Cat. No.: VC6492698
Molecular Formula: C8H16IN
Molecular Weight: 253.127
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1353979-12-0 |
|---|---|
| Molecular Formula | C8H16IN |
| Molecular Weight | 253.127 |
| IUPAC Name | 4-iodo-N,N-dimethylcyclohexan-1-amine |
| Standard InChI | InChI=1S/C8H16IN/c1-10(2)8-5-3-7(9)4-6-8/h7-8H,3-6H2,1-2H3 |
| Standard InChI Key | FUQBVZYCLBERIV-UHFFFAOYSA-N |
| SMILES | CN(C)C1CCC(CC1)I |
Introduction
Chemical and Physical Properties
Basic Physicochemical Parameters
4-Iodo-N,N-dimethylcyclohexanamine exhibits distinct physical properties that influence its handling and reactivity. Key parameters include:
The compound’s relatively high boiling point and low vapor pressure suggest stability under standard laboratory conditions, making it suitable for reactions requiring elevated temperatures . The iodine atom contributes significantly to its density () and polarizability, which may influence its solubility in nonpolar solvents.
Thermodynamic and Kinetic Stability
The thermodynamic stability of 4-Iodo-N,N-dimethylcyclohexanamine is partially attributed to the electron-withdrawing effects of the iodine atom, which stabilizes the cyclohexane ring through inductive effects. Kinetic stability is evidenced by its resistance to decomposition at room temperature, though prolonged exposure to light or moisture may promote dehalogenation or oxidation .
Structural Characteristics
Molecular Geometry and Conformational Analysis
The cyclohexane ring adopts a chair conformation, minimizing steric strain between the iodine substituent at the 4-position and the dimethylamine group. Computational models predict that the iodine atom occupies an equatorial position, reducing 1,3-diaxial interactions. The group introduces slight distortion in the ring geometry due to its bulkiness, as evidenced by bond angle deviations in analogous compounds.
Crystallographic Data
While single-crystal X-ray diffraction data for this specific compound are unavailable, related iodocyclohexane derivatives exhibit monoclinic crystal systems with space group . The iodine atom’s van der Waals radius (1.98 Å) likely influences packing efficiency, contributing to the compound’s crystalline solid state at room temperature .
Nuclear Magnetic Resonance (NMR)
-
NMR: The dimethylamine protons resonate as a singlet near 2.2 ppm, while cyclohexane ring protons appear as multiplet signals between 1.2–2.0 ppm. The axial and equatorial protons adjacent to iodine exhibit splitting due to scalar coupling ().
-
NMR: The iodine-bearing carbon resonates downfield ( 40–45 ppm), with the dimethylamine carbons at 45–50 ppm.
Infrared (IR) Spectroscopy
Key absorption bands include:
Synthetic Routes and Reactivity
Chemical Reactivity
The iodine substituent renders the compound susceptible to nucleophilic substitution () reactions. For example:
Oxidation with agents like may yield ketone derivatives, though such reactions remain speculative without experimental validation.
Industrial and Research Applications
Role in Organic Synthesis
4-Iodo-N,N-dimethylcyclohexanamine serves as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura), where the iodine atom acts as a leaving group. Its use in synthesizing functionalized cyclohexane derivatives is of particular interest in materials science .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume